molecular formula C14H18N4O2 B1371686 6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 1105195-53-6

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1371686
M. Wt: 274.32 g/mol
InChI Key: QJGADYDDPBQDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as 6-APDB or “Adamantyl-dione”, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of the amphetamine class of compounds, and has been studied for its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Structural Studies

  • Facile Construction of Substituted Pyrimido[4,5-d]Pyrimidones: The compound is used in the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which are significant in medicinal chemistry (Hamama et al., 2012).
  • Redetermination at Low Temperature: An improved understanding of its molecular-electronic structure has been gained through redetermination at 120 K, demonstrating polarized molecular structure and hydrogen-bonded frameworks (de la Torre et al., 2007).

Reactions with Amino Acids and Aldehydes

  • Reactions with α-Amino Acid Derivatives: The compound undergoes reactions with α-amino acid derivatives, forming azomethine ylides and pyrimido[4,5-b]azepine derivatives, which are potentially useful in drug development (Inazumi et al., 1994).
  • Synthesis of Pyrido[2,3-d]Pyrimidines: It reacts with aliphatic aldehydes to form pyrido[2,3-d]pyrimidines, which are important heterocyclic compounds in pharmaceutical chemistry (Azev et al., 2015).

Catalytic and Synthetic Applications

  • Domino Knoevenagel Condensation: It is used in a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation, which is significant for sustainable chemistry (Ahadi et al., 2014).
  • Nano Fe2O3@SiO2–SO3H Catalysis: The compound is involved in a multi-component reaction using nano Fe2O3@SiO2–SO3H as a catalyst, indicating its role in nano-catalyzed synthetic processes (Ghashang et al., 2017).

Potential in Optical and Nonlinear Optical Applications

  • Optical and Nonlinear Optical Properties: Novel bis-uracil derivatives synthesized using the compound show potential for optical and nonlinear optical applications, highlighting its role in material science (Mohan et al., 2020).

Analytical Studies and Characterization

  • Analytical Studies of Derivatives: The compound's derivatives have been synthesized and characterized, demonstrating its importance in the development of new chemical entities for various applications (Barakat et al., 2018).

properties

IUPAC Name

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-17-12(16)11(13(19)18(2)14(17)20)10(8-15)9-6-4-3-5-7-9/h3-7,10H,8,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGADYDDPBQDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(CN)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

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